
Meclizine dihydrochloride
Vue d'ensemble
Description
Le dihydrochlorure de méclizine est un antihistaminique de première génération appartenant à la classe des pipérazines. Il est principalement utilisé pour ses propriétés antiémétiques et antivertigeuses, ce qui le rend efficace dans le traitement symptomatique des nausées, des vomissements et des étourdissements liés au mal des transports et aux maladies du système vestibulaire .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse du dihydrochlorure de méclizine implique la réaction de la 1-(4-chlorobenzhydryl)pipérazine avec le chlorure de 3-méthylbenzyle en présence d'une base comme l'hydroxyde de sodium. La réaction est généralement effectuée dans un solvant organique comme l'éthanol ou le méthanol sous reflux. Le produit est ensuite purifié et converti en sa forme de sel dihydrochlorure par traitement avec de l'acide chlorhydrique .
Méthodes de Production Industrielle
Dans les milieux industriels, la production du dihydrochlorure de méclizine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et de systèmes à flux continu pour assurer une production efficace. Le produit final est soumis à des mesures rigoureuses de contrôle qualité pour garantir sa pureté et son efficacité .
Analyse Des Réactions Chimiques
Route 1: N-Alkylation Method
- Halogenation : (4-Chlorophenyl)-phenylmethanol reacts with thionyl chloride (SOCl₂) to form the corresponding benzyl chloride.
- Acetylpiperazine Addition : The benzyl chloride intermediate reacts with acetylpiperazine.
- Acid Cleavage : Dilute sulfuric acid (H₂SO₄) removes the acetyl group, generating a free piperazine intermediate.
- N-Alkylation : 3-Methylbenzyl chloride reacts with the piperazine ring, forming meclizine base.
- Salt Formation : The base is treated with hydrochloric acid (HCl) to yield meclizine dihydrochloride .
Route 2: Reductive Alkylation Method
- Reductive Amination : 3-Methylbenzaldehyde undergoes reductive N-alkylation with the piperazine intermediate using hydrogen gas (H₂) and Raney nickel as a catalyst.
- Salt Formation : The product is converted to the dihydrochloride salt .
Parameter | N-Alkylation Method | Reductive Alkylation Method |
---|---|---|
Key Reagent | 3-Methylbenzyl chloride | 3-Methylbenzaldehyde |
Catalyst | None | Raney nickel |
Reaction Conditions | Ambient temperature | Hydrogen pressure, elevated temp |
Yield Optimization | Requires stoichiometric control | Higher selectivity for target |
Metabolic Reactions
Meclizine undergoes hepatic metabolism primarily mediated by cytochrome P450 enzymes:
- Aromatic Hydroxylation : CYP2D6 oxidizes the chlorophenyl ring, forming hydroxylated metabolites .
- Benzylic Oxidation : The methyl group on the benzyl moiety is oxidized to a carboxylic acid derivative .
Metabolic Pathway | Enzyme | Primary Metabolites | Excretion Route |
---|---|---|---|
Aromatic hydroxylation | CYP2D6 | 4-Hydroxy-meclizine | Urine (80%) |
Benzylic oxidation | CYP2D6 | 3-Methylbenzoic acid conjugate | Feces (20%) |
Thermal Decomposition
Under elevated temperatures (>200°C), this compound decomposes into hazardous byproducts:
- Primary Products : Hydrogen chloride (HCl), nitrogen oxides (NOₓ), and chlorinated aromatic compounds .
- Mechanism : Cleavage of the piperazine ring and degradation of the benzyl groups via radical intermediates.
Decomposition Stage | Temperature Range | Observed Byproducts |
---|---|---|
Initial | 200–250°C | HCl gas, residual carbon |
Advanced | 250–300°C | NOₓ, polycyclic aromatic hydrocarbons |
Crystallization and Stability
The crystal structure (space group P2₁/c) reveals stabilization via intermolecular interactions:
- Hydrogen Bonding : N–H⋯Cl⁻ interactions between protonated piperazine nitrogens and chloride ions .
- Pi-Stacking : Parallel-displaced and T-shaped interactions between aromatic rings (e.g., chlorophenyl and methylbenzyl groups) .
- Weak Interactions : C–H⋯Cl⁻ bonds contribute to lattice cohesion .
Interaction Type | Bond Length (Å) | Energy (kcal/mol) | Role in Stability |
---|---|---|---|
N–H⋯Cl⁻ | 2.1–2.3 | -5.2 to -7.8 | Primary lattice reinforcement |
C–H⋯Cl⁻ | 2.5–3.0 | -1.5 to -3.0 | Secondary stabilization |
Pi-Stacking | 3.4–3.8 | -2.0 to -4.5 | Prevents molecular slippage |
Pharmacological Interactions
While not direct chemical reactions, this compound exhibits competitive binding at the histamine H₁ receptor:
- Inverse Agonism : Displaces histamine by binding to transmembrane domains Trp103, Asp107, and Tyr458 .
- Selectivity : Weak halogen bonding (vs. second-gen antihistamines like levocetirizine) reduces CNS penetration .
Stability in Formulation
This compound tablets (Antivert®) maintain integrity under standard storage conditions:
Applications De Recherche Scientifique
Clinical Applications
1.1 Motion Sickness and Vertigo Management
Meclizine is primarily indicated for the symptomatic treatment of motion sickness, characterized by dizziness, nausea, and vomiting. It is also effective in managing vertigo associated with vestibular disorders, such as Meniere's disease. According to guidelines from the American Academy of Otolaryngology-Head and Neck Surgery (AAO-HNS), meclizine is recommended for suppressing vertigo and nausea in patients with Meniere's disease .
1.2 Off-Label Uses
In addition to its FDA-approved indications, meclizine is used off-label for conditions such as:
- Benign Paroxysmal Positional Vertigo (BPPV) : Meclizine can alleviate symptoms related to BPPV.
- Vestibular Migraine : It has been reported to manage acute attacks effectively.
- Withdrawal Symptoms : A case study highlighted its efficacy in treating severe nausea following the discontinuation of transdermal scopolamine .
Emerging Research Applications
2.1 Achondroplasia Treatment
Recent studies have investigated meclizine's potential in treating achondroplasia, a genetic disorder characterized by abnormal bone growth due to mutations in the FGFR3 gene. Research indicates that meclizine inhibits FGFR3 signaling pathways, promoting bone growth in animal models . A phase 1b clinical trial demonstrated that meclizine was well-tolerated in children with achondroplasia, suggesting its potential as a therapeutic agent for this condition .
2.2 Cardiovascular Preconditioning
Meclizine has been identified as a promising candidate for preemptive prophylaxis in patients at high risk of stroke or myocardial infarction. Its mechanism involves chemical preconditioning that may protect against ischemic damage .
Structural Insights and Mechanisms of Action
Recent advancements in structural biology have provided insights into meclizine's molecular interactions. Studies utilizing microcrystal electron diffraction (MicroED) have elucidated the crystal structure of meclizine dihydrochloride, revealing its binding mechanism to the histamine H1 receptor . This understanding is crucial for optimizing drug design and enhancing therapeutic efficacy.
Case Studies and Clinical Trials
Mécanisme D'action
Meclizine dihydrochloride exerts its effects primarily through antagonism of the histamine H1 receptors. By blocking these receptors, meclizine inhibits the signaling pathways involved in the transmission of nausea and vomiting signals from the vestibular nuclei to the chemoreceptor trigger zone and the medullary vomiting center. Additionally, meclizine may decrease labyrinth excitability and vestibular stimulation, contributing to its antivertigo effects .
Comparaison Avec Des Composés Similaires
Composés Similaires
Diphénhydramine : Un autre antihistaminique de première génération aux propriétés antiémétiques similaires.
Cyclizine : Un dérivé pipérazinique ayant des utilisations comparables dans le traitement du mal des transports et des vertiges.
Prométhazine : Un dérivé phénothiazinique aux effets antiémétiques et sédatifs puissants
Unicité du Dihydrochlorure de Méclizine
Le dihydrochlorure de méclizine est unique par sa combinaison de propriétés antihistaminiques, antiémétiques et antivertigeuses. Contrairement à certains autres antihistaminiques, la méclizine a un effet sédatif relativement faible, ce qui la rend adaptée à une utilisation dans des situations où la somnolence est indésirable. Sa longue durée d'action et son profil de sécurité favorable la distinguent encore des autres composés similaires .
Activité Biologique
Meclizine dihydrochloride is a first-generation antihistamine primarily used to treat motion sickness and vertigo. Its biological activity is characterized by its interaction with histamine H1 receptors, which plays a crucial role in its therapeutic effects and side effects. This article explores the biological mechanisms, pharmacodynamics, and clinical implications of this compound, supported by relevant research findings.
Meclizine acts as an H1 receptor antagonist , inhibiting the action of histamine at the H1 receptor sites in the central nervous system (CNS). This inhibition helps to alleviate symptoms of nausea, vomiting, and dizziness associated with motion sickness. The drug's mechanism involves:
- Antagonistic Action : Meclizine binds to H1 receptors, blocking histamine signaling pathways that mediate nausea and vestibular stimulation.
- Anticholinergic Effects : It possesses antimuscarinic properties, contributing to its sedative effects and potential side effects such as dry mouth and drowsiness .
Pharmacodynamics
The pharmacodynamics of meclizine indicate its effectiveness in reducing vestibular excitability:
- Onset of Action : Approximately 1 hour after oral administration.
- Duration : Effects can last from 8 to 24 hours.
- Plasma Concentration : Peak plasma concentrations are reached around 3 hours post-dose .
Structural Insights
Recent studies utilizing microcrystal electron diffraction (MicroED) have elucidated the three-dimensional structure of this compound. This research revealed:
- The presence of two racemic enantiomers (R/S) within the crystal structure.
- Strong hydrogen bonding interactions that stabilize the crystal lattice .
Understanding the structural nuances aids in grasping how meclizine interacts with its target receptors.
Biological Activity and Clinical Applications
Meclizine's biological activity extends beyond its antihistaminic properties:
- Pregnane X Receptor Activation : Meclizine acts as an agonist for the human pregnane X receptor (hPXR), enhancing gene expression related to drug metabolism in hepatocytes. This property suggests potential implications for drug-drug interactions and metabolic pathways .
- Neuroprotective Effects : Studies indicate that meclizine may confer neuroprotection in models of neurodegenerative diseases by attenuating mitochondrial dysfunction and promoting glycolysis .
Case Studies and Clinical Findings
Meclizine has been widely studied for its efficacy in various clinical settings:
- Motion Sickness : A study demonstrated that meclizine significantly reduced symptoms of motion sickness compared to placebo, highlighting its effectiveness in preventing nausea during travel.
- Vertigo Management : Clinical trials have shown that meclizine is beneficial for patients experiencing vertigo due to vestibular disorders, providing symptomatic relief .
- Pregnancy-related Nausea : Meclizine has been reported to alleviate morning sickness in pregnant women, with effectiveness noted in approximately 75% of cases .
Adverse Effects
While meclizine is effective, it is associated with several adverse effects due to its central nervous system activity:
Propriétés
Numéro CAS |
1104-22-9 |
---|---|
Formule moléculaire |
C25H28Cl2N2 |
Poids moléculaire |
427.4 g/mol |
Nom IUPAC |
1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine;hydrochloride |
InChI |
InChI=1S/C25H27ClN2.ClH/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23;/h2-13,18,25H,14-17,19H2,1H3;1H |
Clé InChI |
GJNMJOHYRWHJQB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl |
SMILES canonique |
CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl |
Apparence |
Solid powder |
Key on ui other cas no. |
163837-33-0 163837-34-1 1104-22-9 |
Pictogrammes |
Irritant; Health Hazard |
Numéros CAS associés |
569-65-3 (Parent) |
Synonymes |
Agyrax Antivert Bonamine Bonine Chiclida D Vert D-Vert Dihydrochloride, Meclizine DVert Histametizyn Hydrochloride, Meclizine Meclizine Meclizine Dihydrochloride Meclizine Hydrochloride Meclizine Monohydrochloride Meclozine Monohydrochloride, Meclizine Parachloramine Ru Vert M Ru-Vert-M |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.